ROCK1 Inhibitory Potency: 17.5-Fold Difference Between 3-yloxy and 4-yloxy Isoquinoline Scaffolds
In a direct comparison using the same biochemical assay format (IMAP fluorescence polarization), 6-piperidin-3-yloxyisoquinoline inhibits human ROCK1 with an IC₅₀ of 1,780 nM, whereas the 4-yloxy isoquinolinone analog SAR407899 inhibits ROCK1 with an IC₅₀ of 102 nM [1]. This represents a 17.5-fold difference in potency attributable to the combined effects of the piperidine attachment position (3-yloxy vs. 4-yloxy) and the isoquinoline oxidation state (isoquinoline vs. isoquinolin-1-one).
| Evidence Dimension | ROCK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,780 nM (1.78 µM) |
| Comparator Or Baseline | SAR407899 (6-(piperidin-4-yloxy)isoquinolin-1(2H)-one): IC₅₀ = 102 ± 19 nM |
| Quantified Difference | 17.5-fold less potent than SAR407899 against ROCK1 |
| Conditions | Human ROCK1, IMAP fluorescence polarization assay format |
Why This Matters
For research programs seeking ROCK1-sparing or partial inhibition profiles, the 3-yloxy compound provides a starting scaffold with inherently lower ROCK1 engagement, avoiding the potent pan-ROCK inhibition that may confound mechanistic studies.
- [1] BindingDB Entry BDBM50417845 (CHEMBL1667964). IC₅₀ = 1.78E+3 nM against human ROCK1 by IMAP assay. Retrieved from BindingDB. View Source
